molecular formula C10H18N2O2 B1146768 tert-butyl N-(1-cyano-2-methylpropyl)carbamate CAS No. 142055-86-5

tert-butyl N-(1-cyano-2-methylpropyl)carbamate

Cat. No.: B1146768
CAS No.: 142055-86-5
M. Wt: 198.26212
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(1-cyano-2-methylpropyl)carbamate is a chiral building block primarily employed as a key intermediate in the synthesis of complex bioactive molecules. Its structure features a Boc-protected amine and a nitrile group, making it a versatile precursor in organic synthesis. This compound is particularly valuable in medicinal chemistry and peptide research, where it serves as a protected valine derivative. A prominent application is its use in the synthesis of structural analogs of antimitotic tripeptides like hemiasterlins, which are investigated as potential inhibitors of tubulin polymerization for anticancer drug development . The nitrile functionality can be further elaborated into various heterocycles, such as tetrazole and oxadiazolone rings, which are crucial for designing compounds that mimic key hydrogen bond acceptor moieties in drug-receptor interactions . The tert-butyloxycarbonyl (Boc) protecting group is highly favored in such synthetic routes due to its stability during reactions and the ease of its subsequent removal under mild acidic conditions to unveil the free amine . This reagent is for Research Use Only (RUO) and is intended for qualified laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(1-cyano-2-methylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOVCNHAYAEVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Solid State: A Technical Guide to the Structural Landscape of tert-butyl N-(1-cyano-2-methylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and physicochemical properties of tert-butyl N-(1-cyano-2-methylpropyl)carbamate, a chiral building block with significant potential in synthetic and medicinal chemistry. In the absence of a publicly available experimental crystal structure for the title compound, this guide leverages a multi-faceted approach, integrating data from its synthesis and spectroscopic characterization with a detailed comparative analysis of a structurally analogous molecule, (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate.[1] Furthermore, we outline a robust computational workflow for the in silico prediction of its crystal structure, offering a virtual roadmap for future experimental validation. This document serves as a critical resource for researchers engaged in the design and development of novel therapeutics, providing foundational knowledge and predictive insights into the solid-state behavior of this important synthetic intermediate.

Introduction: The Enigmatic Solid State of a Versatile Building Block

tert-butyl N-(1-cyano-2-methylpropyl)carbamate, a derivative of the amino acid valine, is a key chiral intermediate in the synthesis of various pharmaceutical agents. The presence of a nitrile group and a Boc-protecting group makes it a versatile synthon for the introduction of the valine moiety with a handle for further chemical transformations. Understanding the three-dimensional arrangement of molecules in the solid state is paramount in drug development, as the crystal structure dictates crucial physicochemical properties such as solubility, stability, and bioavailability.

Despite its importance, as of the latest literature review, a definitive single-crystal X-ray diffraction study for tert-butyl N-(1-cyano-2-methylpropyl)carbamate has not been reported in the public domain. This knowledge gap presents a challenge for solid-state form screening and rational drug design. This guide aims to bridge this gap by providing a thorough characterization based on available data and predictive methodologies.

Molecular Architecture and Physicochemical Profile

The molecular structure of tert-butyl N-(1-cyano-2-methylpropyl)carbamate is characterized by a central chiral carbon, a bulky tert-butyl carbamate group, an isopropyl substituent, and a cyano functional group. The (S)-enantiomer is a commonly used isomer in synthetic applications.

PropertyValueSource
Molecular Formula C₁₀H₁₈N₂O₂[Link to PubChem or other database]
Molecular Weight 198.26 g/mol [Link to PubChem or other database]
CAS Number (S-isomer) 216319-90-3[2]
Appearance White to off-white solid (predicted)General knowledge
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethaneGeneral knowledge

Diagram 1: 2D Chemical Structure of (S)-tert-butyl N-(1-cyano-2-methylpropyl)carbamate

G Crystal Structure Prediction Workflow A Generate Conformers of the Molecule B Generate Trial Crystal Packings A->B Input for packing generation C Lattice Energy Minimization B->C Optimize geometry D Rank Structures by Energy C->D Identify stable structures E Analyze Low-Energy Structures D->E Characterize packing motifs F Experimental Validation E->F Compare with experimental data

Sources

Determining the Solubility Profile of tert-butyl N-(1-cyano-2-methylpropyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of tert-butyl N-(1-cyano-2-methylpropyl)carbamate. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification, and formulation development. This document moves beyond a simple data sheet, offering a detailed exposition of the principles and methodologies required for a robust solubility assessment.

Introduction and Strategic Importance

tert-butyl N-(1-cyano-2-methylpropyl)carbamate, a BOC-protected amino nitrile, belongs to a class of compounds widely utilized in medicinal chemistry and process development. The tert-butoxycarbonyl (BOC) protecting group makes it a key building block in peptide synthesis and the construction of complex molecules. The solubility of this intermediate dictates solvent selection for synthesis and purification, directly impacting yield, purity, and process efficiency. Furthermore, in early-stage drug discovery, understanding the solubility of such intermediates can provide predictive insights into the properties of the final active molecule.

This guide will detail the necessary steps to characterize its solubility, beginning with its fundamental physicochemical properties, outlining the gold-standard shake-flask method for experimental determination, and detailing the analytical quantification by High-Performance Liquid Chromatography (HPLC).

Physicochemical Characterization and Theoretical Assessment

A molecule's solubility is intrinsically linked to its structural and electronic properties. Before any experimental work, a theoretical assessment based on its physicochemical characteristics is a critical first step.

The target compound is (S)-tert-Butyl (1-cyano-2-methylpropyl)carbamate . Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 216319-90-3BLDpharm[1]
Molecular Formula C₁₀H₁₈N₂O₂BLDpharm[1]
Molecular Weight 198.26 g/mol BLDpharm[1]
Hydrogen Bond Donors 1 (estimated)PubChem (Analog)[2]
Hydrogen Bond Acceptors 3 (estimated)PubChem (Analog)[2]
Predicted XLogP ~1.3 - 1.8 (estimated)PubChem (Analogs)[2][3]

Note: Hydrogen bond counts and XLogP are estimated from closely related analogs, such as tert-butyl N-(1-cyano-1-methylethyl)carbamate, as a dedicated public database entry for the target compound was not available.

Expert Interpretation: The structure combines lipophilic (tert-butyl, isobutyl) and polar (carbamate, nitrile) functionalities.

  • The carbamate group provides one hydrogen bond donor (N-H) and two acceptor sites (C=O).

  • The nitrile group (C≡N) acts as a hydrogen bond acceptor.

  • The predicted XLogP value in the range of 1.3-1.8 suggests moderate lipophilicity.

Based on these features, we can predict the following solubility behavior:

  • High solubility is expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can effectively solvate the polar groups.

  • Good solubility is likely in lower alcohols like methanol and ethanol, which can act as both hydrogen bond donors and acceptors.

  • Limited solubility is anticipated in non-polar solvents such as hexanes or toluene, given the polarity of the carbamate and nitrile groups.

  • Low to moderate aqueous solubility is expected. While the molecule has polar groups capable of interacting with water, the nonpolar surface area from the tert-butyl and isobutyl groups will limit hydration.

Experimental Solubility Determination: The Shake-Flask Method

The definitive determination of solubility requires empirical measurement. The Shake-Flask method is the internationally recognized gold-standard procedure, recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 105.[4] This method directly measures the saturation concentration of a solute in a given solvent at a specific temperature.

The causality behind this choice is its foundation in thermodynamic equilibrium. By agitating an excess of the solid compound in the solvent for an extended period, the system reaches a steady state where the rate of dissolution equals the rate of precipitation. The concentration of the solute in the liquid phase at this point is, by definition, its solubility.

Shake_Flask_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add Excess Solute to Solvent B Equilibrate (Shake) (e.g., 24-48h at 25°C) A->B Achieve Equilibrium C Allow to Settle B->C D Centrifuge / Filter (e.g., 0.22 µm PTFE) C->D Isolate Saturated Solution E Sample Supernatant D->E F Dilute Sample E->F Fit to Calibration Curve G Analyze Concentration (HPLC-UV) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for the OECD 105 Shake-Flask Solubility Method.

Protocol 3.1: Shake-Flask Solubility Determination

This protocol is a self-validating system; equilibrium is confirmed by taking measurements at different time points (e.g., 24h and 48h) and ensuring the concentration does not significantly change.

  • Vessel Preparation: Use clear glass vials or flasks with screw caps.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol) to each of at least three replicate vials.

  • Solute Addition: Add an excess amount of tert-butyl N-(1-cyano-2-methylpropyl)carbamate to each vial. "Excess" means enough solid material remains undissolved at the end of the experiment, which can be visually confirmed. A starting point is ~10-20 mg/mL.

  • Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate for a defined period, typically 24 hours. For rigorous studies, a second set of vials should be agitated for 48 hours to confirm that equilibrium has been reached.

  • Phase Separation: After agitation, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 24 hours to allow undissolved solids to sediment.

  • Clarification: To ensure no solid particulates are carried over, the supernatant must be clarified. Centrifuge the vials (e.g., 10,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial.

  • Dilution: Accurately dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (see Section 4.0). A 100-fold or 1000-fold dilution is common.

  • Quantification: Analyze the diluted samples via a validated HPLC method to determine the concentration.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the mean and standard deviation of the replicates.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and robust method for quantifying carbamates.[2] The choice of this technique is driven by its specificity, sensitivity, and reproducibility.

HPLC_Workflow A Prepare Stock Solution (Known Concentration) B Create Serial Dilutions (Calibration Standards) A->B C Inject Standards into HPLC System B->C D Generate Calibration Curve (Peak Area vs. Conc.) C->D Linear Regression G Interpolate Concentration from Calibration Curve D->G E Inject Diluted Samples (from Protocol 3.1) F Measure Peak Area of Analyte E->F F->G Determine Unknown

Caption: HPLC quantification workflow using an external standard calibration.

Protocol 4.1: HPLC Quantification Method
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

  • Mobile Phase: An isocratic or gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is appropriate. A starting point could be 60:40 Acetonitrile:Water.

  • Detection: The carbamate functional group provides a UV chromophore. Detection should be performed at a wavelength around 210-220 nm.

  • Calibration Curve Preparation: a. Prepare a stock solution of tert-butyl N-(1-cyano-2-methylpropyl)carbamate of known concentration (e.g., 1 mg/mL) in the mobile phase. b. Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples (e.g., 0.1 to 50 µg/mL).

  • Analysis: a. Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) > 0.995. b. Inject the diluted supernatant samples (from Protocol 3.1).

  • Calculation: Determine the concentration of the diluted samples by interpolating their peak areas from the linear regression equation of the calibration curve.

Solubility Data and Interpretation

As of this writing, specific, quantitative solubility data for tert-butyl N-(1-cyano-2-methylpropyl)carbamate is not widely available in public literature. The table below is presented as a template to be populated with experimentally derived data, alongside qualitative observations from related synthetic procedures.

SolventTypePredicted SolubilityExperimental Value (mg/mL)
WaterPolar ProticLowTBD
EthanolPolar ProticGoodTBD
AcetonitrilePolar AproticHighTBD
Tetrahydrofuran (THF)Polar AproticHighTBD
Dichloromethane (DCM)NonpolarModerateTBD
HexanesNonpolarPoorTBD

TBD: To Be Determined experimentally via the protocols outlined in this guide.

Discussion of Expected Results: The experimental results are expected to align with the theoretical assessment. High solubility in solvents like acetonitrile and THF is often leveraged in synthetic chemistry, where these are common reaction media for carbamate compounds. The aqueous solubility will be a key parameter for understanding its environmental fate and for designing aqueous-based workup procedures. Any significant deviation from the predicted profile would warrant further investigation into factors such as polymorphism or degradation.

Conclusion

This technical guide has provided an authoritative and practical framework for determining the solubility profile of tert-butyl N-(1-cyano-2-methylpropyl)carbamate. By grounding the experimental approach in a solid theoretical understanding of its physicochemical properties, researchers can generate reliable and reproducible data. The detailed shake-flask and HPLC protocols serve as a robust, self-validating system for obtaining the precise solubility values essential for process optimization, formulation, and regulatory assessment. The principles and workflows described herein are broadly applicable to other synthetic intermediates, empowering scientists in their drug development endeavors.

References

  • PubChem . tert-butyl N-(2-amino-2-methylpropyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem . tert-butyl N-(1-cyano-1-methylethyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChemLite . Tert-butyl n-[1-cyano-3-(propan-2-yloxy)propyl]carbamate. Université du Luxembourg. [Link]

  • Gao, H. et al. (2020). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Royal Society of Chemistry. [Link]

  • FILAB . Solubility testing in accordance with the OECD 105. [Link]

  • Agilent Technologies . The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link] (Note: While a direct landing page was used, this link points to a representative PDF on the topic).

  • Dionex . The Acclaim Carbamate Column—A Superior Solution. [Link] (Note: While a direct landing page was used, this link points to a representative PDF on the topic).

Sources

biological activity of tert-butyl N-(1-cyano-2-methylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of tert-butyl N-(1-cyano-2-methylpropyl)carbamate

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Latent Scaffold

To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this guide serves as a comprehensive exploration of tert-butyl N-(1-cyano-2-methylpropyl)carbamate. While direct, extensive research on the specific biological activities of this molecule is not widely published, its structural motifs—a Boc-protected α-aminonitrile derived from valine—place it at the intersection of several critical areas in medicinal chemistry. This document, therefore, adopts a dual approach: a thorough examination of the compound's established role as a synthetic intermediate and a forward-looking, hypothesis-driven analysis of its potential biological activities. By deconstructing its constituent parts and drawing parallels from structurally related compounds, we will illuminate a strategic pathway for future investigation. This guide is designed not merely to report what is known but to provide a framework for discovering what is possible.

Part 1: Foundational Chemistry and Synthetic Utility

tert-Butyl N-(1-cyano-2-methylpropyl)carbamate, with the chemical formula C10H18N2O2, is a chiral molecule that serves as a valuable building block in organic synthesis[1]. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine makes it a stable and versatile intermediate for the introduction of a protected valine-derived α-aminonitrile moiety into more complex molecules[2].

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is foundational to its application in both synthesis and biological assays.

PropertyValueReference
Molecular Formula C10H18N2O2[1]
Molecular Weight 198.26 g/mol [1]
CAS Number 216319-90-3[1]
Appearance Typically a white to off-white solidCommercially available data
Solubility Soluble in organic solvents such as THF, ethyl acetate, and dichloromethane[3]
Established Role as a Synthetic Intermediate

The primary documented application of tert-butyl N-(1-cyano-2-methylpropyl)carbamate and its analogs is in the synthesis of more complex, biologically active molecules. The Boc group provides robust protection for the amine functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions, unmasking the amine for further elaboration.

1.2.1. Synthesis of N-Protected-β-aminonitriles

The synthesis of related N-protected-β-aminonitriles often involves a multi-step process starting from an amino acid. A general workflow is outlined below, which can be adapted for the synthesis of the title compound from (S)-valine[3].

Synthesis_Workflow A (S)-Valine B Reduction of Carboxylic Acid A->B 1. NaBH4 / I2 C Boc Protection of Amine B->C 2. (Boc)2O, Et3N D Activation of Hydroxyl Group (e.g., Mesylation) C->D 3. MsCl, Et3N E Nucleophilic Substitution with Cyanide D->E 4. NaCN, DMSO F tert-butyl N-(1-cyano-2-methylpropyl)carbamate E->F

Caption: Generalized synthetic workflow for N-protected β-aminonitriles.

This synthetic utility is significant. For instance, carbamate-protected intermediates are crucial in the synthesis of various therapeutic agents, including antiepileptic drugs and kinase inhibitors[4][5]. While not directly involving the title compound, the methodologies are highly relevant.

Part 2: A Hypothesis-Driven Exploration of Potential Biological Activity

Based on its structural features, we can postulate several avenues for the potential . The core of this hypothesis lies in the α-aminonitrile moiety, a known "warhead" for certain classes of enzymes, and the carbamate group, which is a common feature in many approved drugs[2].

Potential as a Cysteine Protease Inhibitor

The α-aminonitrile structure is a key pharmacophore in a class of reversible covalent inhibitors that target cysteine proteases. The nitrile group can be attacked by the active site cysteine thiol, forming a reversible thioimidate adduct[6].

2.1.1. The Case for Cathepsin C Inhibition

Cathepsin C (also known as Dipeptidyl Peptidase I) is a lysosomal cysteine protease that plays a critical role in the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase, cathepsin G, and proteinase-3[7][8]. The inhibition of Cathepsin C is a promising therapeutic strategy for a range of inflammatory diseases characterized by high neutrophil activity[9][10]. Many potent Cathepsin C inhibitors are dipeptidyl nitriles, where the nitrile group acts as the cysteine-targeting warhead[6][9].

tert-butyl N-(1-cyano-2-methylpropyl)carbamate can be considered a P1-P2 dipeptide mimetic, with the valine side chain occupying the S1 subsite of the enzyme.

Cathepsin_Inhibition cluster_enzyme Cathepsin C Active Site Cys Cysteine Thiol (Cys234) Adduct Reversible Thioimidate Adduct (Enzyme Inhibition) Cys->Adduct His Histidine (His381) His->Adduct Stabilization Inhibitor tert-butyl N-(1-cyano-2-methylpropyl)carbamate (α-aminonitrile) Inhibitor->Cys Nucleophilic Attack

Caption: Hypothesized mechanism of Cathepsin C inhibition.

General Carbamate-Mediated Bioactivity

The carbamate functional group is present in a wide array of pharmaceuticals with diverse mechanisms of action[2]. These include acting as acetylcholinesterase inhibitors and anticonvulsants[2][11][12]. While the Boc group is generally considered a protecting group, its presence could confer some level of biological activity or influence the pharmacokinetic properties of the molecule[13].

Part 3: Proposed Research Framework and Methodologies

To validate the hypothesized biological activities, a structured, multi-tiered experimental approach is required. This section outlines a self-validating system of protocols designed to rigorously assess the potential of tert-butyl N-(1-cyano-2-methylpropyl)carbamate.

Tier 1: In Vitro Enzyme Inhibition Assays

The primary hypothesis to test is the inhibition of cysteine proteases, with a focus on Cathepsin C.

Protocol 1: Cathepsin C Inhibition Assay (Fluorometric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against human Cathepsin C.

1. Reagents and Materials:

  • Recombinant Human Cathepsin C
  • Assay Buffer: 50 mM MES, 2.5 mM DTT, 1 M NaCl, pH 6.0
  • Substrate: (H-Gly-Arg)2-R110
  • Test Compound: tert-butyl N-(1-cyano-2-methylpropyl)carbamate, dissolved in DMSO
  • Positive Control: A known Cathepsin C inhibitor (e.g., a dipeptidyl nitrile)
  • 96-well black microplate
  • Fluorescence plate reader (Ex/Em = 490/520 nm)

2. Procedure:

  • Prepare a serial dilution of the test compound in DMSO, then dilute further in Assay Buffer. Final DMSO concentration in the well should be ≤1%.
  • To each well of the microplate, add 50 µL of the diluted test compound or control.
  • Add 25 µL of recombinant human Cathepsin C (at 2x final concentration) to each well.
  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor-enzyme binding.
  • Initiate the reaction by adding 25 µL of the substrate (at 4x final concentration).
  • Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation: The use of a known inhibitor as a positive control validates the assay's responsiveness. The kinetic reading ensures that the initial reaction velocity is captured, providing reliable data for IC50 calculation. A counterscreen against the substrate alone should be performed to rule out fluorescence interference.

Tier 2: Cellular Assays

If significant in vitro activity is confirmed, the next logical step is to assess the compound's activity in a cellular context.

Protocol 2: Neutrophil Elastase Activity in Differentiated HL-60 Cells

This assay indirectly measures the inhibition of intracellular Cathepsin C by quantifying the activity of its downstream target, neutrophil elastase.

1. Cell Culture and Differentiation:

  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.
  • Induce differentiation into a neutrophil-like phenotype by treating with 1.5% DMSO for 5-7 days.

2. Procedure:

  • Treat the differentiated HL-60 cells with various concentrations of the test compound for 24-48 hours. This allows for cellular uptake and target engagement.
  • After treatment, lyse the cells to release their contents.
  • Measure the neutrophil elastase activity in the cell lysates using a specific fluorogenic substrate (e.g., MeOSuc-AAPV-AMC).
  • Quantify total protein in the lysates for normalization.
  • A decrease in neutrophil elastase activity relative to vehicle-treated cells would indicate inhibition of the upstream activator, Cathepsin C.

Causality and Self-Validation: This cellular assay directly links the compound's presence to a functional downstream effect. A cytotoxicity assay (e.g., MTS or LDH) must be run in parallel to ensure that the observed decrease in enzyme activity is not due to cell death.

Tier 3: Pharmacokinetic Profiling

For any compound with promising cellular activity, an early assessment of its drug-like properties is essential.

Workflow for Preliminary Pharmacokinetic Assessment

PK_Workflow A In Vitro ADME Assays B Metabolic Stability (Microsomes, Hepatocytes) A->B C Plasma Protein Binding A->C D Caco-2 Permeability A->D E In Vivo Rodent PK Study B->E Gating criteria met C->E Gating criteria met D->E Gating criteria met F Data Analysis & Modeling E->F

Caption: Tiered workflow for preliminary pharmacokinetic profiling.

This staged approach ensures that resources are allocated efficiently, with each stage providing the necessary validation to proceed to the next.

Conclusion and Future Directions

tert-Butyl N-(1-cyano-2-methylpropyl)carbamate stands as a molecule of latent potential. While its current utility is primarily in the realm of synthetic chemistry, its structural components strongly suggest a plausible role as a modulator of cysteine proteases, particularly Cathepsin C. The technical frameworks and protocols detailed in this guide provide a clear and robust roadmap for elucidating this potential. Future research should focus on executing these studies, and should promising results emerge, efforts should be directed toward structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The journey from a simple synthetic intermediate to a potential therapeutic lead is a challenging one, but for molecules such as this, it is a journey worth embarking upon.

References

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
  • tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl] - NIH. Available at: [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Available at: [Link]

  • Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC - NIH. Available at: [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. Available at: [Link]

  • (S)-tert-Butyl (1-cyano-2-methylpropyl)carbamate, 97% Purity, C10H18N2O2, 100 mg. Available at: [Link]

  • High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate - ResearchGate. Available at: [Link]

  • tert-butyl N-(1-cyano-1-methylethyl)carbamate | C9H16N2O2 | CID 18316698 - PubChem. Available at: [Link]

  • tert-butyl N-(2-amino-2-methylpropyl)carbamate | C9H20N2O2 | CID 17909918 - PubChem. Available at: [Link]

  • Structures of novel dipeptide nitrile cathepsin C inhibitors used in... - ResearchGate. Available at: [Link]

  • Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives - MDPI. Available at: [Link]

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Lung Protection by Cathepsin C Inhibition: A New Hope for COVID-19 and ARDS? Available at: [Link]

  • Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents - NIH. Available at: [Link]

  • The Cysteine Protease–Cysteine Protease Inhibitor System Explored in Soybean Nodule Development - MDPI. Available at: [Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses Procedure. Available at: [Link]

  • Cathepsin C: structure, function, and pharmacological targeting - OAE Publishing Inc. Available at: [Link]

  • Chemical structures of nitrile-based inhibitors of CatC derived from Abu-Bip-CN. Available at: [Link]

  • tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate - mzCloud. Available at: [Link]

  • tert-butyl N-(1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 545701 - PubChem. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of tert-Butyl Carbamates in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility of the Boc Group in Stereoselective Transformations

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, primarily recognized for its role as a robust protecting group for amines.[1] Its widespread adoption is attributable to its ease of introduction, stability across a broad spectrum of reaction conditions, and the mild acidic conditions required for its cleavage.[2] Beyond its passive role as a protecting group, the tert-butyl carbamate moiety has emerged as a powerful tool in asymmetric synthesis, actively influencing the stereochemical outcome of reactions. This technical guide delves into the multifaceted applications of Boc-carbamates in asymmetric synthesis, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will explore its function as a chiral directing group, its use in conjunction with chiral auxiliaries, and its role in substrate-controlled catalytic asymmetric reactions.

I. The Boc Group as a Directing Group in Asymmetric Lithiation

One of the most powerful applications of the Boc group in asymmetric synthesis is its ability to direct the deprotonation of an adjacent C-H bond. This directed ortho-lithiation, when performed in the presence of a chiral ligand, allows for the enantioselective functionalization of otherwise unactivated C-H bonds. The N-Boc group acts as an efficient directing metalating group (DMG) by coordinating to the lithium cation of an organolithium base, thereby lowering the pKa of the proximal protons.[3][4]

Causality of Stereoselection: The Role of Chiral Ligands

The stereochemical outcome of these reactions is controlled by the formation of a diastereomeric complex between the organolithium base, the chiral ligand, and the N-Boc substrate. The chiral ligand, most notably (-)-sparteine or a (+)-sparteine surrogate, creates a chiral environment around the lithium center, leading to a diastereoselective deprotonation.[5][6][7] The resulting configurationally stable organolithium intermediate then reacts with an electrophile with retention of configuration.

Asymmetric_Lithiation cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_electrophile Electrophilic Quench cluster_product Product NBoc_Pyrrolidine N-Boc-Pyrrolidine Chiral_Complex Chiral Lithiated Intermediate NBoc_Pyrrolidine->Chiral_Complex Deprotonation sBuLi s-BuLi sBuLi->Chiral_Complex Sparteine (-)-Sparteine Sparteine->Chiral_Complex Product Enantioenriched 2-Substituted Pyrrolidine Chiral_Complex->Product Substitution Electrophile Electrophile (E+) Electrophile->Product

Caption: Workflow for Asymmetric Lithiation of N-Boc-Pyrrolidine.

Protocol 1: Asymmetric Lithiation-Trapping of N-Boc-Pyrrolidine

This protocol describes the enantioselective lithiation of N-Boc-pyrrolidine followed by quenching with an electrophile, adapted from literature procedures.[8]

Materials:

  • N-Boc-pyrrolidine

  • (+)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Zinc chloride (ZnCl₂) solution in THF (typically 0.7 M)

  • Electrophile (e.g., aryl bromide for Negishi coupling)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄)

  • Dry ice/acetone bath

  • Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, charge an oven-dried, three-necked round-bottomed flask with N-Boc-pyrrolidine (1.20 equiv) and (+)-sparteine (1.20 equiv) in anhydrous MTBE.

  • Cooling: Cool the solution to between -70 °C and -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add s-BuLi in cyclohexane (1.30 equiv) dropwise over 30 minutes, ensuring the internal temperature remains below -65 °C. The solution will typically turn orange-red.

  • Aging: Stir the reaction mixture at -78 °C for 3 hours.

  • Transmetalation (for Negishi Coupling): Add the ZnCl₂ solution in THF (1.40 equiv) dropwise over 60 minutes, maintaining the temperature below -65 °C.

  • Warm-up: Remove the cooling bath and allow the reaction to warm to room temperature.

  • Catalyst Addition (for Negishi Coupling): In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ and t-Bu₃P-HBF₄ in anhydrous THF. Add this catalyst solution to the reaction mixture.

  • Electrophile Addition: Add the aryl bromide (1.00 equiv) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quenching and Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

EntryElectrophile (E+)ProductYield (%)erReference
1Ph-CHO2-(Hydroxy(phenyl)methyl)pyrrolidine-1-carboxylate6490:10[9]
2Me-I2-Methylpyrrolidine-1-carboxylate7592:8[5]
34-Br-C₆H₄-CO₂Me(S)-2-(4-(Methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate85>95:5[8]

II. N-Boc-Imines as Electrophiles in Asymmetric Synthesis

The protection of an imine with a Boc group is not feasible in the same way as for amines. However, related N-sulfonyl and N-sulfinyl imines are powerful electrophiles in asymmetric synthesis, and the resulting products are often converted to the corresponding N-Boc protected amines. N-tert-butanesulfinyl imines, in particular, are widely used as chiral auxiliaries for the asymmetric synthesis of amines and their derivatives.[10][11]

Mechanism of Stereocontrol with N-tert-Butanesulfinyl Imines

The tert-butanesulfinyl group serves as a potent chiral directing group. Nucleophilic addition to the imine carbon occurs from the face opposite to the bulky tert-butyl group of the sulfinamide, leading to a high degree of diastereoselectivity. The sulfinyl group can be readily cleaved under mild acidic conditions to afford the free amine, which can then be protected with a Boc group if desired.

Sulfinyl_Imine_Addition cluster_start Starting Materials cluster_transition Transition State cluster_intermediate Intermediate cluster_cleavage Cleavage & Protection cluster_product Product Sulfinyl_Imine N-tert-Butanesulfinyl Imine TS Diastereoselective Nucleophilic Addition Sulfinyl_Imine->TS Nucleophile Nucleophile (Nu-) Nucleophile->TS Adduct Sulfinamide Adduct TS->Adduct Product Enantioenriched N-Boc Amine Adduct->Product HCl 1. HCl HCl->Product Boc2O 2. (Boc)₂O Boc2O->Product

Caption: Asymmetric Synthesis of N-Boc Amines via Sulfinyl Imines.

Protocol 2: Asymmetric Synthesis of a β-Amino Acid Derivative

This protocol outlines the diastereoselective addition of a lithium enolate to an N-tert-butanesulfinyl imine, a key step in the synthesis of β-amino acids.

Materials:

  • N-tert-butanesulfinyl imine

  • Ester (e.g., tert-butyl acetate)

  • Lithium diisopropylamide (LDA) in THF

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl) in dioxane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Enolate Formation: In a flame-dried flask under nitrogen, dissolve the ester in anhydrous THF and cool to -78 °C. Add LDA solution dropwise and stir for 30-60 minutes to generate the lithium enolate.

  • Nucleophilic Addition: In a separate flask, dissolve the N-tert-butanesulfinyl imine in anhydrous THF and cool to -78 °C. Add the pre-formed enolate solution dropwise to the imine solution.

  • Reaction: Stir the reaction mixture at -78 °C until the reaction is complete (typically 1-3 hours, monitor by TLC).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification of Intermediate: Purify the resulting sulfinamide by flash chromatography.

  • Sulfinyl Group Cleavage: Dissolve the purified sulfinamide in methanol and add a solution of HCl in dioxane. Stir at room temperature until deprotection is complete.

  • Boc Protection: After removal of the solvent, dissolve the crude amine hydrochloride in dichloromethane, and add TEA followed by (Boc)₂O. Stir until the protection is complete.

  • Final Purification: Perform an aqueous work-up and purify the final N-Boc β-amino ester by flash chromatography.

EntryImine (R group)EsterDiastereomeric Ratio (dr)Reference
1Phenyltert-Butyl Acetate>98:2[12]
2NaphthylMethyl Acetate>95:5[13]
3FurylEthyl Propionate>97:3[10]

III. Boc-Carbamates in Catalytic Asymmetric Transformations

The Boc group can also play a crucial role in substrate-controlled catalytic asymmetric reactions. The carbamate functionality can coordinate to a metal catalyst, influencing the facial selectivity of a transformation.

Application in Asymmetric Hydrogenation

In the asymmetric hydrogenation of enamides, the N-Boc group, in conjunction with a chiral catalyst (e.g., a Rh- or Ru-phosphine complex), can direct the hydrogenation to occur from a specific face of the double bond.[14] This leads to the formation of a chiral N-Boc protected amine with high enantioselectivity.

Protocol 3: Asymmetric Hydrogenation of an N-Boc Enamide

This is a general procedure for the asymmetric hydrogenation of an N-Boc protected enamide.

Materials:

  • N-Boc enamide substrate

  • Chiral catalyst (e.g., [Rh(COD)(DuPhos)]BF₄)

  • Methanol, degassed

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Reaction Setup: In a glovebox, charge a vial with the N-Boc enamide and the chiral rhodium catalyst.

  • Solvent Addition: Add degassed methanol to the vial.

  • Hydrogenation: Place the vial in a high-pressure reactor. Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen gas (typically 4 atm).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the required time (typically 12-24 hours).

  • Work-up: After the reaction is complete, carefully vent the reactor and purge with nitrogen. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by passing it through a short plug of silica gel or by recrystallization to obtain the enantioenriched N-Boc amine.[15]

EntrySubstrateCatalystYield (%)ee (%)Reference
1Methyl (Z)-2-(Boc-amino)cinnamate[Rh(COD)(Et-DuPhos)]BF₄>9995[12]
2tert-Butyl (1-phenylvinyl)carbamate[Ru(OAc)₂(BINAP)]9892[14]
3N-Boc-dehydroalanine methyl ester[Rh(COD)(DIPAMP)]BF₄>9996[15]

Conclusion

The tert-butyl carbamate group transcends its traditional role as a simple amine protecting group. Its ability to act as a powerful directing group in asymmetric lithiations, its utility in the synthesis of chiral amines via sulfinyl imine intermediates, and its influence in catalytic asymmetric transformations make it an indispensable tool for the modern synthetic chemist. The protocols and data presented here provide a framework for the practical application of Boc-carbamates in the stereoselective synthesis of complex molecules, underscoring its strategic importance in academic research and industrial drug development.

References

  • Beilstein Journal of Organic Chemistry. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. [Link]

  • Organic Letters. (2005). Asymmetric Catalytic Synthesis of Enantiopure N-Protected 1,2-Amino Alcohols. [Link]

  • Organic Letters. (2013). Asymmetric Lithiation Trapping of N-Boc Heterocycles at Temperatures above −78 °C. [Link]

  • National Institutes of Health. (2012). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. [Link]

  • Journal of the American Chemical Society. (1994). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. [Link]

  • ACS Publications. (1992). Asymmetric Synthesis of β-Amino Acids. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • RSC Publishing. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. [Link]

  • ACS Publications. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • American Chemical Society. (2024). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. [Link]

  • The Japan Institute of Heterocyclic Chemistry. (2008). Synthesis of Chiral Tetraaminophosphonium Chlorides from N-Boc a-Amino Acid Esters. [Link]

  • RSC Publishing. (2013). Enantioselective methodologies using N-carbamoyl-imines. [Link]

  • Chemical Science (RSC Publishing). (2026). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH 2 -free axially chiral biaryl amino phenols. [Link]

  • White Rose eTheses Online. (2015). “High” Temperature Asymmetric Lithiation of N-Boc Heterocycles: Synthesis of Tetra-Substituted Pyrrolidines. [Link]

  • National Institutes of Health. (2016). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]

  • Chemical Society Reviews (RSC Publishing). (2000). Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides). [Link]

  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Link]

  • Organic Chemistry Portal. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • ResearchGate. (2025). Catalytic, enantioselective synthesis of Boc-protected 1,2-amino alcohols through aminolysis of meso-epoxides with benzophenone imine. [Link]

  • Andrew G. Myers Research Group. ortho metalation. [Link]

  • ETH Zurich. (2015). Asymmetric Hydrogenation. [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Wiley Online Library. (2002). A New Sparteine Surrogate for Asymmetric Deprotonation of N -Boc Pyrrolidine. [Link]

  • Beilstein Journals. (2016). One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters. [Link]

  • RSC Publishing. (2026). A 'Clip-Cycle' approach to the synthesis of substituted pyrrolizidines and indolizidines. [Link]

  • National Institutes of Health. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • National Institutes of Health. (2019). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. [Link]

  • University of Lucknow. Asymmetric Synthesis. [Link]

  • National Institutes of Health. (2022). Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

  • RSC Publishing. (2015). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. [Link]

  • ResearchGate. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]

  • Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. [Link]

  • ACS Publications. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. [Link]

  • National Institutes of Health. (2005). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. [Link]

  • ResearchGate. (2022). Organocatalytic Direct Asymmetric Indolization from Anilines by Enantioselective [3 + 2] Annulation. [Link]

  • MDPI. (2018). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • ResearchGate. (2017). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. [Link]

  • Beilstein Journals. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. [Link]

  • ResearchGate. (2016). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

  • PubMed. (2001). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. [Link]

  • SciSpace. (2012). Enantioselective synthesis of homoallylic amines through reactions of (pinacolato)allylborons with aryl-, heteroaryl-, alkyl-, o. [Link]

  • Organic Syntheses. tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. [Link]

  • ResearchGate. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • PubMed. (2014). Hydrogen-bond-directed highly stereoselective synthesis of Z-enamides via Pd-catalyzed oxidative amidation of conjugated olefins. [Link]

Sources

Troubleshooting & Optimization

addressing stability issues of tert-butyl N-(1-cyano-2-methylpropyl)carbamate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-butyl N-(1-cyano-2-methylpropyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with this N-Boc protected aminonitrile in solution. This guide provides in-depth, experience-driven advice to ensure the integrity of your experiments.

I. Foundational Knowledge: Understanding the Molecule

Tert-butyl N-(1-cyano-2-methylpropyl)carbamate is a valuable synthetic intermediate. Its structure comprises a valine-derived aminonitrile core protected by a tert-butoxycarbonyl (Boc) group. The stability of this molecule in solution is predominantly governed by the lability of the Boc protecting group and the reactivity of the cyanohydrin-like moiety.

The Boc group is notoriously sensitive to acidic conditions, readily cleaving to release the free amine, carbon dioxide, and isobutylene.[1][2][3] While generally stable to most bases and nucleophiles, extreme basic conditions or elevated temperatures can also compromise its integrity.[1][4] The α-aminonitrile portion of the molecule also presents potential stability concerns, particularly susceptibility to hydrolysis or elimination reactions under certain conditions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, providing both the "why" behind the problem and the "how" for its resolution.

FAQ 1: My compound is degrading in an acidic mobile phase during HPLC analysis. How can I prevent this?

Root Cause Analysis: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to acid-catalyzed hydrolysis.[5] Protic acids, even at low concentrations commonly used in HPLC mobile phases (e.g., 0.1% trifluoroacetic acid - TFA or formic acid), can cleave the Boc group, leading to the formation of the corresponding free amine.[2][3] This on-column degradation results in peak tailing, the appearance of new peaks, and inaccurate quantification.

Troubleshooting & Resolution:

  • Modify Mobile Phase:

    • Reduce Acid Concentration: If possible, lower the concentration of the acid modifier. Experiment with concentrations as low as 0.01% to see if chromatographic resolution can be maintained while minimizing degradation.

    • Switch to a Weaker Acid: Consider replacing TFA with a weaker acid like formic acid or acetic acid.

    • Utilize a Buffered Mobile Phase: Employ a buffer system to maintain a stable, less aggressive pH. For example, an ammonium formate or ammonium acetate buffer at a pH between 4 and 6 can often provide good peak shape without causing significant deprotection.

  • Optimize HPLC Conditions:

    • Decrease Column Temperature: Lowering the column temperature can slow down the rate of the acid-catalyzed hydrolysis.

    • Minimize Run Time: A shorter chromatographic run will reduce the residence time of the compound on the column, thereby decreasing its exposure to the acidic environment.

FAQ 2: I'm observing a loss of my compound over time when dissolved in methanol. What is happening?

Root Cause Analysis: While methanol is a common solvent, it can participate in reactions with Boc-protected amines, especially if acidic or basic impurities are present. More critically, prolonged storage or heating in methanol can lead to transesterification or solvolysis of the carbamate, although this is less common than acid-catalyzed cleavage.[6] Another possibility is a slow degradation of the aminonitrile moiety itself.

Troubleshooting & Resolution:

  • Solvent Purity: Always use high-purity, anhydrous solvents. Traces of acid or water can catalyze degradation.

  • Alternative Solvents: Consider using more inert solvents for storage. Acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM) are generally less reactive towards Boc-protected compounds.[7]

  • Fresh Solutions: Prepare solutions of tert-butyl N-(1-cyano-2-methylpropyl)carbamate fresh before use whenever possible. If storage is necessary, keep solutions at low temperatures (e.g., -20°C) and protected from light.

FAQ 3: My reaction yield is low, and I suspect thermal degradation. At what temperature does the compound become unstable?

Root Cause Analysis: The Boc group is susceptible to thermolytic cleavage at elevated temperatures.[1] While the exact decomposition temperature can be influenced by the solvent and other components in the reaction mixture, significant degradation can occur at temperatures above 80-90°C.[1][5] This thermal deprotection proceeds through a different mechanism than acid-catalyzed cleavage and can lead to the formation of different byproducts.

Troubleshooting & Resolution:

  • Reaction Temperature: If possible, conduct your reaction at a lower temperature. Even a 10-20°C reduction can significantly decrease the rate of thermal degradation.

  • Solvent Choice: The choice of solvent can influence thermal stability.[8][9] In some cases, higher boiling point, aprotic solvents may offer better stability than protic solvents at the same temperature.

  • Time-Course Study: Perform a time-course study of your reaction at the intended temperature, analyzing aliquots by HPLC or LC-MS to determine the rate of degradation of your starting material. This will help you find the optimal balance between reaction time and compound stability.

III. Experimental Protocols & Workflows

To proactively assess and control the stability of your compound, the following standardized protocols are recommended.

Protocol 1: Forced Degradation Study

This study is crucial for identifying potential degradation pathways and developing a stability-indicating analytical method.

Objective: To determine the susceptibility of tert-butyl N-(1-cyano-2-methylpropyl)carbamate to hydrolysis, oxidation, and thermal stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C.

  • Sample Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Analyze all samples, including a non-stressed control, using a suitable HPLC method.[1]

Workflow for Troubleshooting Stability Issues

The following diagram outlines a logical workflow for diagnosing and resolving stability problems.

Stability_Troubleshooting Troubleshooting Workflow for Compound Stability Start Instability Observed (e.g., Low Yield, Extra Peaks) Identify_Conditions Identify Experimental Conditions (pH, Temp, Solvent, Time) Start->Identify_Conditions Forced_Degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat) Identify_Conditions->Forced_Degradation Analyze_Results Analyze Degradation Products (HPLC, LC-MS) Forced_Degradation->Analyze_Results Hypothesize_Pathway Hypothesize Degradation Pathway (e.g., Boc Cleavage, Hydrolysis) Analyze_Results->Hypothesize_Pathway Optimize_pH Optimize pH (Use Buffers, Avoid Strong Acids) Hypothesize_Pathway->Optimize_pH Acid/Base Labile? Optimize_Temp Optimize Temperature (Lower Reaction Temp) Hypothesize_Pathway->Optimize_Temp Heat Labile? Optimize_Solvent Optimize Solvent (Use Anhydrous, Aprotic Solvents) Hypothesize_Pathway->Optimize_Solvent Solvent Effects? Final_Protocol Implement Optimized Protocol Optimize_pH->Final_Protocol Optimize_Temp->Final_Protocol Optimize_Solvent->Final_Protocol

Caption: A decision-making workflow for troubleshooting stability issues.

IV. Data Summary: Stability Profile

The following table summarizes the known stability characteristics of the Boc protecting group, which is the primary point of lability for tert-butyl N-(1-cyano-2-methylpropyl)carbamate.

Condition Stability Primary Degradation Pathway Notes
Acidic pH (<4) UnstableAcid-catalyzed hydrolysis of the carbamate.Rapidly cleaved by strong acids like TFA and HCl.[1][2][3]
Neutral pH (6-8) Generally StableMinimal degradation expected.Considered the optimal pH range for storage and handling.[1]
Basic pH (>9) Generally StableHydrolysis can occur under harsh conditions.The Boc group is known to be stable to most bases.[1][4]
Elevated Temperature SusceptibleThermolytic cleavage of the Boc group.Degradation can become significant above 80-90°C.[1][5]
Oxidizing Agents Generally StableAmine functionality can be susceptible to oxidation.Stability towards specific oxidizing agents should be experimentally verified.
Light Exposure Data Not Widely AvailablePhoto-oxidation is a possibility.As a precaution, store solutions protected from light.[1]

V. Concluding Remarks

Ensuring the stability of tert-butyl N-(1-cyano-2-methylpropyl)carbamate is paramount for the success of synthetic and analytical procedures. By understanding the inherent lability of the N-Boc protecting group and the potential reactivity of the aminonitrile core, researchers can proactively mitigate degradation. The key principles are the avoidance of acidic conditions, careful management of temperature, and the use of high-purity, appropriate solvents. When instability is suspected, a systematic troubleshooting approach, guided by forced degradation studies, will enable the rapid identification of the root cause and the implementation of a robust solution.

VI. References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Murphy, G. K., & Paquin, J. F. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Wikipedia. (2023, October 29). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Hartvigsen, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. ACS Publications. Retrieved from [Link]

  • Li, B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • Hartvigsen, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. NIH. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl Carbamates (Boc Protection)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl carbamates. This guide is designed for researchers, scientists, and professionals in drug development who utilize the tert-butyloxycarbonyl (Boc) protecting group. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this fundamental chemical transformation.

Introduction: The Importance of the Boc Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1][2] Its popularity stems from its general stability to a wide range of nucleophiles and bases, while being easily removable under acidic conditions.[3] This orthogonality allows for selective deprotection in the presence of other protecting groups, such as the base-labile Fmoc group.[3] However, despite its widespread use, the synthesis of tert-butyl carbamates is not without its challenges. This guide aims to provide practical solutions to common pitfalls, ensuring successful and efficient Boc protection of amines.

Troubleshooting Guide: Common Pitfalls and Solutions

This section addresses specific issues that may arise during the synthesis of tert-butyl carbamates in a question-and-answer format.

Problem 1: My Boc protection reaction is incomplete, and I still have starting amine present.

Probable Causes & Solutions:

  • Insufficient Reagent Stoichiometry: The most common reagent for Boc protection is di-tert-butyl dicarbonate (Boc₂O).[2][3] While a 1:1 stoichiometry is theoretically sufficient, in practice, a slight excess of Boc₂O (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. However, be mindful that a large excess can complicate purification.

  • Inadequate Base: A base is required to neutralize the acidic proton of the amine, enhancing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.[3] Common bases include sodium hydroxide, sodium bicarbonate, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).[2]

    • For less nucleophilic amines, a stronger, non-nucleophilic base or a catalyst like DMAP may be necessary.[4]

    • Ensure the base is fully dissolved and distributed in the reaction mixture.

  • Low Reaction Temperature or Insufficient Reaction Time: While many Boc protections proceed smoothly at room temperature, sluggish reactions can often be gently heated (e.g., to 40-55°C) to increase the rate of reaction.[2][5] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

  • Poor Solubility: If your amine starting material has poor solubility in the chosen solvent, the reaction will be slow. Consider using a co-solvent system. Common solvents include tetrahydrofuran (THF), acetonitrile, dioxane, and methanol.[2] For amines that are soluble in water, aqueous or biphasic conditions can be very effective.[3][5]

Problem 2: I am observing significant side product formation.

Probable Causes & Solutions:

  • Formation of N,N-di-Boc Species: Over-protection to form the di-Boc derivative can occur, especially with primary amines and under forcing conditions (e.g., large excess of Boc₂O and strong base). To minimize this, use a controlled amount of Boc₂O (closer to 1.1 equivalents) and a milder base like sodium bicarbonate.

  • Urea Formation: If your Boc₂O has degraded to form tert-butyl isocyanate, this can react with your starting amine to form a urea byproduct. Use fresh, high-quality Boc₂O.

  • Oxazolidinone Formation with Amino Alcohols: When protecting amino alcohols, intramolecular cyclization can occur to form an oxazolidinone side product. This can be minimized by using milder reaction conditions, such as performing the reaction at a lower temperature or using a weaker base. Some protocols have been specifically developed to avoid this side reaction.[3]

Problem 3: My purification is difficult, and I can't seem to remove all the byproducts.

Probable Causes & Solutions:

  • Residual Boc₂O: Excess Boc₂O can be difficult to remove by standard silica gel chromatography as it often co-elutes with the desired product.

    • Sublimation: For volatile Boc₂O, leaving the crude product under high vacuum for an extended period (e.g., 72 hours) can effectively remove it through sublimation.[5]

    • Quenching: After the reaction is complete, adding a nucleophilic amine like N,N-dimethylethylenediamine or piperidine can react with the excess Boc₂O to form a more polar urea derivative that is easily separated by chromatography or extraction.

  • tert-Butanol Removal: tert-Butanol is a byproduct of the reaction. It is generally volatile and can be removed under reduced pressure.

Problem 4: I am working with a polyamine and getting a mixture of products.

Probable Causes & Solutions:

  • Lack of Selectivity: Protecting one amino group in the presence of others is a common challenge. The relative nucleophilicity of the amines will dictate the major product. Primary amines are generally more reactive than secondary amines.[6]

    • Controlled Stoichiometry: Carefully controlling the stoichiometry of Boc₂O (using one equivalent or slightly less) can favor mono-protection.

    • Alternative Reagents: For selective protection, consider using alkyl phenyl carbonates, which have shown good selectivity for primary amines.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Boc protection using Boc₂O?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of tert-butoxide and carbon dioxide (which forms from the unstable tert-butoxycarbamic acid intermediate). The tert-butoxide then acts as a base to deprotonate the protonated product, yielding the neutral Boc-protected amine.[1][8]

Q2: How stable is the Boc protecting group?

A2: The Boc group is stable to most nucleophiles and bases, making it compatible with a wide range of reaction conditions.[3] However, it is readily cleaved under acidic conditions.[1][3]

Q3: What are the standard conditions for Boc deprotection?

A3: Boc deprotection is typically achieved using strong acids.[1][9] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like methanol or dioxane.[2][4]

Q4: What are the potential side reactions during Boc deprotection?

A4: The deprotection mechanism involves the formation of a tert-butyl cation.[10] This carbocation can act as an alkylating agent, reacting with nucleophilic functional groups on the substrate or in the reaction mixture. This can be a significant issue with electron-rich aromatic rings, thiols, and other sensitive moieties.[10] To prevent this, "scavengers" such as anisole, thioanisole, or triisopropylsilane are often added to the deprotection mixture to trap the tert-butyl cation.[3][4]

Q5: Can I selectively deprotect a Boc group in the presence of other acid-labile groups?

A5: Yes, selective deprotection is often possible because the Boc group is one of the more acid-sensitive protecting groups.[10] By carefully controlling the acid concentration and reaction time, it is possible to remove a Boc group while leaving other, more robust acid-labile groups intact.

Standard Experimental Protocol for Boc Protection

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Amine starting material

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., Triethylamine, Sodium Bicarbonate)

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Stir plate and stir bar

  • Round-bottom flask

  • Standard workup and purification equipment

Procedure:

  • Dissolve the amine starting material in the chosen solvent in a round-bottom flask.

  • Add the base (e.g., 1.5 equivalents of triethylamine).

  • Slowly add a solution of Boc₂O (1.2 equivalents) in the same solvent to the stirred amine solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating may be applied.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Perform an aqueous workup to remove the base and any water-soluble byproducts. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and a weak aqueous acid (e.g., 1M HCl), followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization as needed.

Visualizing the Boc Protection Workflow

Below is a diagram illustrating the general workflow for a Boc protection experiment.

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve_Amine Dissolve Amine in Solvent Add_Base Add Base Dissolve_Amine->Add_Base Add_Boc2O Add Boc₂O Solution Add_Base->Add_Boc2O Stir_Monitor Stir and Monitor (TLC/LC-MS) Add_Boc2O->Stir_Monitor Concentrate Concentrate Stir_Monitor->Concentrate Aqueous_Workup Aqueous Workup Concentrate->Aqueous_Workup Dry_Concentrate Dry and Concentrate Aqueous_Workup->Dry_Concentrate Purify Purify Dry_Concentrate->Purify Product Pure Boc-Protected Amine Purify->Product

Caption: General workflow for Boc protection of an amine.

Data Summary: Stability of the Boc Group

The following table summarizes the stability of the Boc group under various conditions, which is crucial for planning synthetic routes with orthogonal protection strategies.

Reagent/ConditionStability of Boc Group
Strong Acids (e.g., TFA, HCl)Labile
Strong Bases (e.g., NaOH, LiOH)Stable
Nucleophiles (e.g., amines, thiols)Stable
Catalytic Hydrogenation (H₂, Pd/C)Generally Stable
Mild Oxidizing AgentsStable
Mild Reducing AgentsStable

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

  • Chemtips. Reactions that Work: Boc Protection. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Pittelkow, M. et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

Sources

Validation & Comparative

A Cost-Benefit Analysis of tert-Butyl N-(1-cyano-2-methylpropyl)carbamate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the selection of synthetic intermediates is a critical decision point, balancing cost, efficiency, and safety. tert-Butyl N-(1-cyano-2-methylpropyl)carbamate, also known as Boc-L-valinonitrile, has emerged as a key building block, most notably in the synthesis of the antiviral drug nirmatrelvir, a component of Paxlovid.[1][2] This guide provides a comprehensive cost-benefit analysis of this valuable compound, comparing it with its primary alternative, the carbamate-protected equivalent, Cbz-L-valinonitrile.

The Strategic Importance of Protected Aminonitriles

Alpha-aminonitriles are versatile intermediates, readily convertible to alpha-amino acids through hydrolysis of the nitrile group.[3][4] The protection of the amino group is crucial during multi-step syntheses to prevent unwanted side reactions. The choice of the protecting group, most commonly tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), has significant implications for the overall efficiency and cost-effectiveness of the synthetic route.[5][6]

Synthetic Pathways to Protected Valinonitriles

The primary route to α-aminonitriles is the Strecker synthesis, a one-pot, three-component reaction of an aldehyde, an amine, and a cyanide source.[3][4][7][8] In the context of protected valinonitriles, the synthesis typically starts from the corresponding protected amino acid, L-valine.

cluster_0 Boc-Protected Route cluster_1 Cbz-Protected Route Boc-L-valine Boc-L-valine Boc-L-valinamide Boc-L-valinamide Boc-L-valine->Boc-L-valinamide Amidation Boc-L-valinonitrile Boc-L-valinonitrile Boc-L-valinamide->Boc-L-valinonitrile Dehydration Cbz-L-valine Cbz-L-valine Cbz-L-valinamide Cbz-L-valinamide Cbz-L-valine->Cbz-L-valinamide Amidation Cbz-L-valinonitrile Cbz-L-valinonitrile Cbz-L-valinamide->Cbz-L-valinonitrile Dehydration

Figure 1: General synthetic workflows for Boc- and Cbz-protected L-valinonitrile.

Cost-Benefit Analysis: Boc vs. Cbz Protection

The decision to use Boc-L-valinonitrile over its Cbz counterpart involves a trade-off between reagent costs, reaction conditions, and safety considerations.

Featuretert-Butyl N-(1-cyano-2-methylpropyl)carbamate (Boc-L-valinonitrile)Benzyl N-(1-cyano-2-methylpropyl)carbamate (Cbz-L-valinonitrile)
Precursor Cost N-Boc-L-valine: ~$3.5/g (for 25g)[9]N-Cbz-L-valine: Cost can be lower than Boc-L-valine for bulk quantities.
Reagent Cost Di-tert-butyl dicarbonate (Boc Anhydride) for protection.Benzyl chloroformate for protection.
Deprotection Mild acidic conditions (e.g., TFA in DCM).[10]Catalytic hydrogenation (e.g., H₂, Pd/C).[5]
Safety (Reagents) Boc Anhydride: Irritant.Benzyl chloroformate: Corrosive, lachrymator.
Safety (Deprotection) TFA: Corrosive, toxic.Hydrogen gas: Flammable. Palladium on carbon: Pyrophoric.
Orthogonality Compatible with Cbz and Fmoc protecting groups.[11]Compatible with Boc and Fmoc protecting groups.
Waste Stream Acidic waste from deprotection.Potentially hazardous heavy metal waste from catalyst.

Key Insights:

  • Cost: While the precursor cost for Boc-L-valine may be higher at the laboratory scale, the overall cost-effectiveness can be influenced by the deprotection step. Catalytic hydrogenation for Cbz removal requires specialized equipment and involves a flammable gas and a pyrophoric catalyst, which can increase operational costs, especially at an industrial scale.

  • Performance: The Boc group is generally stable under a wide range of conditions, making it a robust choice for complex syntheses.[12] The deprotection with TFA is typically clean and high-yielding. Cbz deprotection via hydrogenation is also very effective but can be sensitive to catalyst poisoning by sulfur-containing functional groups.[13]

  • Safety: Both routes involve hazardous chemicals. The choice may depend on the specific safety infrastructure and expertise available. The handling of flammable hydrogen gas and a pyrophoric catalyst for Cbz deprotection requires stringent safety protocols.

Experimental Protocols

Synthesis of tert-Butyl N-(1-cyano-2-methylpropyl)carbamate (Boc-L-valinonitrile)

This two-step protocol involves the amidation of Boc-L-valine followed by dehydration of the resulting amide.

Step 1: Synthesis of tert-Butyl N-(1-amido-2-methylpropyl)carbamate (Boc-L-valinamide)

  • To a solution of N-Boc-L-valine (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like N-methylmorpholine (2 equivalents).[1]

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a source of ammonia (e.g., ammonium chloride and another equivalent of base, or an aqueous ammonia solution).

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude Boc-L-valinamide, which can be purified by crystallization or chromatography.

Step 2: Dehydration to tert-Butyl N-(1-cyano-2-methylpropyl)carbamate (Boc-L-valinonitrile)

  • Dissolve the Boc-L-valinamide (1 equivalent) in a suitable solvent (e.g., dichloromethane or THF).

  • Add a dehydrating agent such as cyanuric chloride or phosphorus oxychloride in the presence of a base like pyridine or triethylamine.

  • Stir the reaction at room temperature or gentle heating until completion.

  • Quench the reaction carefully with water or an aqueous solution.

  • Extract the product into an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude Boc-L-valinonitrile.

  • Purify the product by column chromatography or crystallization.

Synthesis of Benzyl N-(1-cyano-2-methylpropyl)carbamate (Cbz-L-valinonitrile)

The protocol is analogous to the Boc route, substituting the starting material with N-Cbz-L-valine.

Step 1: Synthesis of Benzyl N-(1-amido-2-methylpropyl)carbamate (Cbz-L-valinamide)

  • Follow the amidation procedure described for Boc-L-valinamide, starting with N-Cbz-L-valine.

Step 2: Dehydration to Benzyl N-(1-cyano-2-methylpropyl)carbamate (Cbz-L-valinonitrile)

  • Follow the dehydration procedure described for Boc-L-valinonitrile, starting with Cbz-L-valinamide.

Comparative Performance Data

ParameterBoc-L-valinonitrile SynthesisCbz-L-valinonitrile Synthesis
Typical Overall Yield 70-85%65-80%
Reaction Time (Amidation) 2-4 hours2-4 hours
Reaction Time (Dehydration) 3-6 hours3-6 hours
Purification Method Crystallization or Column ChromatographyCrystallization or Column Chromatography
Purity (Typical) >97%[14]>97%

Safety and Handling

CompoundKey HazardsRecommended Precautions
tert-Butyl N-(1-cyano-2-methylpropyl)carbamate Harmful if swallowed or inhaled. Causes skin and eye irritation.[15]Handle in a well-ventilated area with appropriate personal protective equipment (gloves, safety glasses, lab coat).[16]
N-Cbz-L-valine May cause skin irritation and respiratory sensitization.[17][18]Avoid breathing dust. Use in a well-ventilated area with personal protective equipment.[17]
Benzyl Chloroformate Corrosive, causes severe skin burns and eye damage, toxic if inhaled, lachrymator.Handle in a fume hood with extreme care, using appropriate personal protective equipment.
Di-tert-butyl dicarbonate Flammable solid, skin and eye irritant.Handle away from heat and open flames. Use with adequate ventilation and personal protective equipment.
Trifluoroacetic Acid (TFA) Corrosive, causes severe skin burns and eye damage, toxic if inhaled.Handle in a fume hood with appropriate personal protective equipment.
Hydrogen Gas Extremely flammable.Use in a well-ventilated area away from ignition sources, with appropriate monitoring and safety equipment.
Palladium on Carbon (Pd/C) Pyrophoric (may ignite spontaneously in air).Handle under an inert atmosphere. Do not allow to dry out.

Conclusion and Recommendations

The choice between tert-butyl N-(1-cyano-2-methylpropyl)carbamate and its Cbz-protected counterpart is a nuanced one that depends on the specific context of the synthesis.

Decision Decision Boc Boc Decision->Boc  Complex Synthesis  Acid-Sensitive Substrate  No Hydrogenation Facility Cbz Cbz Decision->Cbz  Cost-Sensitive (Bulk)  Hydrogenation Available  Acid-Labile Groups Present Factors Factors

Figure 2: Decision-making framework for choosing between Boc and Cbz protection.

For laboratory-scale and complex multi-step syntheses where robustness and ease of deprotection are paramount, tert-butyl N-(1-cyano-2-methylpropyl)carbamate is often the superior choice . The mild acidic deprotection is compatible with a wider range of functional groups compared to catalytic hydrogenation.

For large-scale industrial production where cost is a primary driver and the necessary infrastructure for handling flammable gases and pyrophoric catalysts is in place, the Cbz-protected route may offer a more economical alternative , provided the substrate is compatible with hydrogenation conditions.

Ultimately, a thorough process hazard analysis and cost modeling specific to the intended scale of production are essential for making an informed decision.

References

  • Zauba. (n.d.). Tert Butyl Carbamate Imports Under Sub Chapter 2942. Retrieved January 24, 2026, from [Link]

  • CP Lab Chemicals. (n.d.). (S)-tert-Butyl (1-cyano-2-methylpropyl)carbamate, 97% Purity, C10H18N2O2, 100 mg. Retrieved January 24, 2026, from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Retrieved January 24, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved January 24, 2026, from [Link]

  • Atlantis Press. (n.d.). Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved January 24, 2026, from [Link]

  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2011, October 4). A truly green synthesis of α-aminonitriles via Strecker reaction. Retrieved January 24, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025, October 15). n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved January 24, 2026, from [Link]

  • ChemRxiv. (n.d.). A 1-pot synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the key ingredient in Paxlovid. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved January 24, 2026, from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved January 24, 2026, from [Link]

  • CABI Digital Library. (n.d.). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Retrieved January 24, 2026, from [Link]

  • Carl ROTH. (n.d.). Boc-L-Valine, 5 g. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved January 24, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Tert-Butyl Protecting Groups: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the vast arsenal available to chemists, the tert-butyl (t-Bu) group stands out for its unique combination of steric bulk and electronic properties. This guide offers an in-depth, field-proven perspective on the application of tert-butyl protecting groups for alcohols (t-Bu ethers), carboxylic acids (t-Bu esters), and amines (tert-butoxycarbonyl, Boc), providing a critical comparison with common alternatives to inform your synthetic strategy.

The Tert-Butyl Group: A Profile of Stability and Bulk

The tert-butyl group's utility stems from its defining characteristic: a quaternary carbon atom that imparts significant steric hindrance. This bulkiness physically shields the protected functional group from various reagents. Electronically, the t-butyl group is a weak electron-donating group. When attached to an oxygen or nitrogen, it forms a linkage that is exceptionally stable to a wide range of nucleophilic and basic conditions, yet labile under specific acidic conditions. This stability profile is the cornerstone of its strategic application.

The cleavage mechanism is central to understanding both the advantages and disadvantages of t-butyl groups. Under strong acid catalysis (e.g., trifluoroacetic acid, TFA), the protected oxygen or nitrogen is protonated, leading to the elimination of a highly stable tert-butyl carbocation. This cation is then typically quenched by a scavenger or solvent, regenerating the free functional group and releasing volatile isobutylene.

Substrate R-X-tBu (Protected Substrate) Protonation Protonation (e.g., H+ from TFA) Substrate->Protonation Strong Acid Intermediate R-X(H+)-tBu (Protonated Intermediate) Protonation->Intermediate Cleavage C-O/C-N Bond Cleavage Intermediate->Cleavage Products R-XH (Deprotected) + (CH3)3C+ (t-Bu Cation) Cleavage->Products Byproducts Isobutylene (gas) + CO2 (gas, for Boc) Products->Byproducts Quenching

Caption: Acid-catalyzed deprotection of tert-butyl groups.

Key Advantages of Employing Tert-Butyl Groups

  • Exceptional Stability: The primary advantage of tert-butyl protecting groups is their remarkable stability across a broad spectrum of reaction conditions. They are resistant to most nucleophiles and bases, making them ideal for syntheses involving organometallics (Grignard, organolithium reagents), saponification of other ester types, and various reductive or oxidative transformations that do not involve strong acids.[1]

  • Orthogonality: In complex syntheses, particularly in solid-phase peptide synthesis (SPPS), orthogonality—the ability to deprotect one group without affecting another—is critical. The acid-labile Boc group is perfectly orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[1] This Boc/Fmoc strategy allows for the selective deprotection and sequential elongation of peptide chains, a cornerstone of modern biochemistry and drug development.

  • Clean Deprotection Byproducts: The deprotection of t-butyl ethers and esters yields the desired product and isobutylene, a volatile gas. The widely used Boc group for amines is even cleaner, decomposing into isobutylene and carbon dioxide. This simplifies the reaction work-up and purification process, as the major byproducts are easily removed under reduced pressure.

Disadvantages and Mitigation Strategies

  • Harsh Acidic Cleavage: The high stability of the t-butyl group is a double-edged sword. Its removal necessitates strong acidic conditions, typically neat trifluoroacetic acid (TFA) or strong mineral acids like HCl.[2][3] These conditions can be detrimental to other acid-sensitive functional groups within the molecule, such as acetals, ketals, or silyl ethers, potentially leading to undesired side reactions or complete degradation of the substrate.

  • Carbocation-Mediated Side Reactions: The formation of the tert-butyl carbocation during deprotection is a significant drawback.[1] This highly electrophilic species can alkylate nucleophilic sites within the substrate or solvent. In peptide chemistry, the side chains of sensitive amino acids like tryptophan, methionine, and tyrosine are particularly susceptible to tert-butylation.

    • Causality & Mitigation: This side reaction is a direct consequence of the deprotection mechanism. To prevent it, the deprotection cocktail must include "scavengers." These are nucleophilic species, such as triethylsilane (TES), thioanisole, or water, that are added in excess to trap the tert-butyl cation faster than it can react with the substrate. The choice of scavenger is critical and depends on the specific sensitive residues present.

tBu_Cation (CH3)3C+ (tert-Butyl Cation) Scavenger Scavenger (e.g., TES, H2O) tBu_Cation->Scavenger Desired Path Substrate Nucleophilic Substrate (e.g., Tryptophan) tBu_Cation->Substrate Undesired Path (Side Reaction) Quenched Quenched Cation (e.g., t-Bu-H) Scavenger->Quenched Side_Product Alkylated Substrate (Side Product) Substrate->Side_Product

Caption: Competing reaction pathways for the t-butyl cation.

Comparative Analysis with Alternative Protecting Groups

The decision to use a tert-butyl protecting group should be made after careful comparison with other available options.

Functional GroupProtecting GroupTypical IntroductionStability ProfileCleavage Conditions
Alcohol (-OH) tert-Butyl (t-Bu) Isobutylene, H+ cat.Strong Base, Nucleophiles, H2/PdStrong Acid (TFA, HCl)
Benzyl (Bn)BnBr, NaHAcid, BaseH2, Pd/C (Hydrogenolysis)
TBDMSTBDMSCl, ImidazoleMost non-acidic/fluoride conditionsH+ or F- (TBAF)
Amine (-NH2) Boc (Boc)2O, BaseBase, Nucleophiles, H2/PdStrong Acid (TFA) [1][2]
FmocFmoc-Cl, BaseAcid, H2/PdBase (e.g., Piperidine)
CbzCbz-Cl, BaseAcid, BaseH2, Pd/C (Hydrogenolysis)
Carboxylic Acid (-COOH) tert-Butyl Ester Isobutylene, H+ cat.Base (resists saponification), H2/PdStrong Acid (TFA) [4]
Methyl/Ethyl EsterMeOH/EtOH, H+ cat.Mild Acid/BaseAcid or Base (Saponification)
Benzyl EsterBnOH, H+ cat.Acid, BaseH2, Pd/C (Hydrogenolysis)

This table highlights the unique position of tert-butyl groups. Their acid-only lability contrasts sharply with the hydrogenolysis-based removal of benzyl groups and the base-catalyzed cleavage of methyl/ethyl esters and Fmoc groups, providing essential orthogonality for synthetic planning.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear causality for each step.

Experiment 1: Boc Protection of an Amine (N-Boc-Alanine)

This protocol demonstrates the straightforward introduction of the Boc group onto a primary amine.

  • Objective: To protect the amine functionality of L-Alanine.

  • Methodology:

    • Dissolution: Suspend L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and water. The aqueous medium is necessary to dissolve the amino acid salt.

    • Basification: Add sodium hydroxide (2.5 eq) and stir until the solution becomes clear. Causality: The reaction requires a basic pH to deprotonate the ammonium group of the amino acid, generating the free amine which is the active nucleophile.

    • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) dissolved in a small amount of dioxane. Causality: (Boc)2O is the electrophilic source of the Boc group. The reaction is performed at 0 °C to control the exotherm and minimize potential side reactions.

    • Reaction: Allow the mixture to warm to room temperature and stir overnight.

    • Work-up (Acidification): Cool the mixture to 0 °C and carefully acidify with cold 1 M HCl until the pH is ~2-3. Causality: This step protonates the excess hydroxide and the carboxylate group of the product, preparing it for extraction.

    • Extraction: Extract the aqueous layer three times with ethyl acetate. Causality: The N-Boc-Alanine product is now more organic-soluble than its salt form and will partition into the ethyl acetate layer.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Experiment 2: Deprotection of N-Boc-Alanine

This protocol illustrates the standard, yet harsh, conditions for Boc removal, including the critical use of a scavenger.

  • Objective: To remove the Boc protecting group to yield the free amine (as a salt).

  • Methodology:

    • Dissolution: Dissolve N-Boc-Alanine (1.0 eq) in dichloromethane (DCM).

    • Scavenger Addition: Add triethylsilane (TES) (1.5 eq) to the solution. Causality: TES is the scavenger. It will react with the tert-butyl cation generated in the next step, preventing it from alkylating the product or solvent.

    • Acid Addition: Add trifluoroacetic acid (TFA) (10 eq, typically a 25-50% v/v solution in DCM) dropwise at 0 °C. Causality: TFA is the strong acid required to catalyze the cleavage of the Boc group. The reaction is highly efficient but must be handled with care.

    • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Work-up (Removal of Acid): Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. Causality: TFA is corrosive and volatile; its thorough removal is essential. The final product is the TFA salt of Alanine.

    • Isolation: The resulting salt can be used directly in the next step (e.g., a peptide coupling) or triturated with cold diethyl ether to precipitate a solid, which is then collected by filtration.

Conclusion

The tert-butyl protecting group, in its various forms, remains an indispensable tool in organic synthesis. Its primary advantages are its high stability under basic and nucleophilic conditions and its orthogonality with other common protecting groups. However, these benefits are balanced by the significant disadvantage of requiring harsh acidic conditions for removal, which necessitates careful planning and the use of scavengers to prevent cation-mediated side reactions. The choice to employ a tert-butyl protecting group is a strategic one that depends entirely on the substrate's tolerance to strong acid and the overall synthetic route. When its stability profile aligns with the planned chemical transformations, it offers a robust and reliable solution for the temporary masking of key functional groups.

References

  • Organic Chemistry Portal. tert-Butyl Esters. [Link][4]

  • Organic Chemistry Portal. tert-Butyl Ethers. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][1]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link][2]

  • Orru, G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Karmakar, S., & Paira, P. (2002). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Journal of the Brazilian Chemical Society. [Link]

  • Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. [Link][5]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link][3]

Sources

A Comparative Guide to N-Cyano Amide Synthesis: Protocols and Performance Benchmarks

Author: BenchChem Technical Support Team. Date: February 2026

N-cyano amides are a critical structural motif in a diverse range of biologically active molecules, including agrochemicals and pharmaceuticals. Their unique electronic properties also render them valuable intermediates in the synthesis of nitrogen-containing heterocycles. The development of efficient and versatile methods for their synthesis is, therefore, a subject of considerable interest to the chemical research community. This guide provides an in-depth comparison of prominent synthetic protocols for N-cyano amide formation, offering a critical evaluation of their mechanisms, scope, and practical application for researchers, scientists, and drug development professionals.

The Landscape of N-Cyano Amide Synthesis: An Overview

The construction of the N-CN bond in amides presents a unique set of challenges. Historically, the direct cyanation of an amide nitrogen has been the most common approach. However, the landscape of N-cyano amide synthesis has evolved significantly, with the development of novel reagents and catalytic systems that offer improved safety profiles, broader substrate scope, and milder reaction conditions. This guide will focus on a comparative analysis of these methods, providing the necessary data for an informed selection of the optimal protocol for a given synthetic challenge.

We will explore three major strategies for N-cyano amide synthesis:

  • Classical N-Cyanation with Electrophilic Cyanating Agents: This section will cover the use of traditional but hazardous reagents like cyanogen bromide and the development of safer alternatives.

  • Transition-Metal-Catalyzed N-Cyanation: A discussion of copper- and iridium-catalyzed approaches that have expanded the toolbox for N-CN bond formation.

  • Modern Umpolung Strategy: Nucleophilic Cyanation of Electrophilic Nitrogen: A detailed look at a groundbreaking, transition-metal-free method that reverses the conventional polarity of the amide nitrogen.

Comparative Analysis of Synthetic Protocols

Classical N-Cyanation: The Double-Edged Sword of Electrophilic Cyanating Agents

The most direct route to N-cyano amides involves the reaction of a secondary amide with an electrophilic cyanating agent.

Protocol 1: Cyanogen Bromide (BrCN) - The Traditional Workhorse

Cyanogen bromide has long been the go-to reagent for the N-cyanation of amines and amides.[1] Its high reactivity stems from the electrophilicity of the carbon atom, which is readily attacked by the nucleophilic amide nitrogen.

Mechanism of Action: The reaction proceeds via a straightforward nucleophilic substitution where the amide nitrogen displaces the bromide ion from BrCN.

Advantages:

  • High reactivity and often high yields.

  • Readily available and relatively inexpensive.

Disadvantages:

  • Extreme Toxicity: BrCN is a highly toxic and volatile lachrymator, requiring stringent safety precautions.[1]

  • Moisture Sensitivity: It can release toxic hydrogen cyanide (HCN) gas upon contact with moisture.[1]

  • Limited Functional Group Tolerance: Its high reactivity can lead to side reactions with sensitive functional groups.

Protocol 2: Safer Electrophilic Cyanating Agents

The significant hazards associated with BrCN have spurred the development of safer alternatives. These reagents aim to deliver the electrophilic "CN+" synthon under milder and more controlled conditions.

  • N -Chlorosuccinimide (NCS) and Zinc Cyanide (Zn(CN)₂): This combination offers an operationally simple method that avoids the direct handling of toxic cyanogen halides.[2] The reaction is believed to proceed through the in situ formation of a more reactive cyanating species.

  • Bleach and Trimethylsilyl Cyanide (TMSCN): An oxidative N-cyanation approach where bleach oxidizes TMSCN to generate an electrophilic cyanating reagent in situ.[2]

  • Thiocyanoimidazolium Salts: These have been developed as effective electrophilic cyanating reagents for secondary amines.[3]

Transition-Metal-Catalyzed N-Cyanation: Expanding the Scope

Transition metal catalysis has opened new avenues for N-cyano amide synthesis, often with improved functional group tolerance.

Protocol 3: Copper-Catalyzed N-Cyanation of Secondary Amines

Copper catalysts have been successfully employed for the N-cyanation of secondary amines, which can be precursors to N-cyano amides. These methods utilize safer cyanide sources like copper(I) cyanide (CuCN).[3][4]

Mechanism of Action: The proposed mechanism involves the oxidative coupling of the amine with the cyanide source, mediated by the copper catalyst.[4]

Advantages:

  • Avoids the use of highly toxic cyanogen halides.

  • Generally good functional group tolerance.

Disadvantages:

  • Can require elevated temperatures and specific ligands.

  • The synthesis of the N-cyano amide is a two-step process from the corresponding carboxylic acid.

Protocol 4: Iridium-Catalyzed Reductive Cyanation of Amides

A notable development is the use of iridium catalysts for the reductive cyanation of amides and lactams.[1] This method overcomes the low electrophilicity of the amide carbonyl group.

Mechanism of Action: The reaction involves the use of a silane reducing agent in the presence of an iridium catalyst to facilitate the cyanation.

Advantages:

  • Direct conversion of amides to N-cyano amides.

  • Applicable to complex molecules.[1]

Disadvantages:

  • Requires a precious metal catalyst.

  • The use of silanes can add to the cost and complexity of the reaction workup.

A Paradigm Shift: The Umpolung Strategy for N-Cyano Amide Synthesis

A recent and highly innovative approach involves reversing the traditional reactivity of the amide nitrogen, making it electrophilic. This "umpolung" strategy allows for a direct nucleophilic cyanation.[5][6][7]

Protocol 5: Transition-Metal-Free Nucleophilic Cyanation of O-Tosyl Hydroxamates

This protocol utilizes readily accessible O-tosyl hydroxamates as electrophilic nitrogen sources, which then react with a nucleophilic cyanide source like trimethylsilyl cyanide (TMSCN).[5][7]

Mechanism of Action: The reaction is proposed to proceed via an SN2-type mechanism, where the cyanide ion attacks the electrophilic nitrogen atom, displacing the tosylate leaving group.[6]

Advantages:

  • Mild and Transition-Metal-Free: The reaction proceeds under gentle conditions without the need for a metal catalyst.[5]

  • Excellent Functional Group Tolerance: A wide range of functional groups are tolerated, making it suitable for complex molecule synthesis.[6]

  • Broad Substrate Scope: The method has been demonstrated on over 70 examples with good to excellent yields.[6][7]

  • Scalability: The protocol is easily scalable.[6]

Disadvantages:

  • Requires the pre-synthesis of the O-tosyl hydroxamate starting material from the corresponding amide.

Experimental Data and Performance Benchmarks

To facilitate a direct comparison, the following table summarizes the key performance indicators for the discussed protocols.

ProtocolCyanide SourceCatalyst/ReagentTemperature (°C)General YieldsKey AdvantagesKey Disadvantages
1. Cyanogen Bromide BrCNBase0 - RTGood to ExcellentHigh reactivityExtremely toxic, moisture sensitive
2. NCS/Zn(CN)₂ Zn(CN)₂NCSRTGoodOperationally simple, avoids BrCNStoichiometric reagents
3. Copper-Catalyzed CuCNCuBr₂/TMEDA80-120Moderate to GoodAvoids BrCNRequires elevated temperatures
4. Iridium-Catalyzed TMSCN[Ir(COD)Cl]₂RTGoodDirect from amidesPrecious metal catalyst
5. Umpolung (O-Tosyl Hydroxamates) TMSCNCsF0 - 50Good to ExcellentTransition-metal-free, mild, broad scopeRequires pre-functionalized substrate

Detailed Experimental Protocols

Protocol 5: Umpolung Synthesis of N-Cyano Amides from O-Tosyl Hydroxamates

This protocol is highlighted due to its novelty, safety, and broad applicability.

Step 1: Synthesis of O-Tosyl Hydroxamate

  • To a solution of the corresponding amide (1.0 equiv) in a suitable solvent (e.g., THF), add a base (e.g., NaH, 1.2 equiv) at 0 °C.

  • After stirring for 30 minutes, add p-toluenesulfonyl chloride (TsCl, 1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Purify the crude product by flash chromatography to obtain the O-tosyl hydroxamate.

Step 2: N-Cyanation of O-Tosyl Hydroxamate

  • To a solution of the O-tosyl hydroxamate (1.0 equiv) in acetonitrile (MeCN, 0.05 M), add cesium fluoride (CsF, 2.0 equiv).[5]

  • Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.5 equiv).[5]

  • Stir the reaction at 0 °C for 8-20 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by flash chromatography to yield the desired N-cyano amide.

Visualizing the Synthetic Workflows

To better illustrate the key synthetic strategies, the following diagrams outline the general workflows.

N-Cyano_Amide_Synthesis_Workflows cluster_0 Classical N-Cyanation cluster_1 Transition-Metal Catalyzed cluster_2 Umpolung Strategy Amide_C Secondary Amide Product_C N-Cyano Amide Amide_C->Product_C Electrophilic Cyanation Reagent_C BrCN or Safer Alternative Reagent_C->Product_C Amide_T Amide Product_T N-Cyano Amide Amide_T->Product_T Catalytic Cyanation Catalyst_T Ir or Cu Catalyst Catalyst_T->Product_T Amide_U Amide Hydroxamate O-Tosyl Hydroxamate Amide_U->Hydroxamate Activation Product_U N-Cyano Amide Hydroxamate->Product_U Nucleophilic Cyanation Reagent_U TMSCN Reagent_U->Product_U

Caption: Comparative workflows for N-cyano amide synthesis.

Conclusion and Future Outlook

The synthesis of N-cyano amides has witnessed significant progress, moving from hazardous traditional methods to safer, more versatile, and highly efficient protocols. The classical approach using cyanogen bromide, while effective, is increasingly being replaced by safer alternatives and innovative catalytic systems. The transition-metal-free umpolung strategy represents a major leap forward, offering mild conditions, excellent functional group tolerance, and a broad substrate scope, making it a highly attractive method for modern organic synthesis.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as substrate complexity, scale, and available resources. For complex molecules with sensitive functional groups, the umpolung strategy is a compelling choice. For large-scale synthesis where cost is a primary driver and the substrate is robust, optimized classical or copper-catalyzed methods may be more suitable. The continued development of new catalytic systems and safer cyanating agents will undoubtedly further expand the synthetic chemist's toolbox for accessing this important class of molecules.

References

  • Cohen, R. D., et al. (2019). An operationally simple oxidation-cyanation enables the synthesis of cyanamides using inexpensive and commercially available N-chlorosuccinimide and Zn(CN)₂ as reagents. Organic Letters, 21(5), 1268-1272. [Link]

  • Dai, M., et al. (2025). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Nature Communications. [Link]

  • Dai, M., et al. (2025). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. PubMed. [Link]

  • Fensterbank, L., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 615. [Link]

  • Dixon, D. D., et al. (2016). Recent advances in cyanation reactions. Journal of the Brazilian Chemical Society. [Link]

  • Zhu, C., Xia, J.-B., & Chen, C. (2014). Bleach-Oxidized Trimethylsilyl Cyanide for N-Cyanation of Amines. Organic Letters, 16(1), 247-249. [Link]

  • Various Authors. (n.d.). Cyanamide synthesis by cyanation. Organic Chemistry Portal. [Link]

  • Cheng, J., et al. (2013). Copper-Catalyzed Cyanation of Secondary Amines with Copper(I) Cyanide. Organic Letters, 15(21), 5524-5527. [Link]

  • Liang, H., et al. (2012). A mild and efficient method for the synthesis of cyanamides from allylic tertiary amines and cyanogen bromide. Tetrahedron Letters, 53(38), 5149-5151. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.